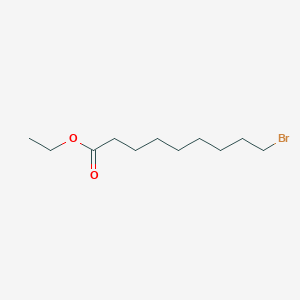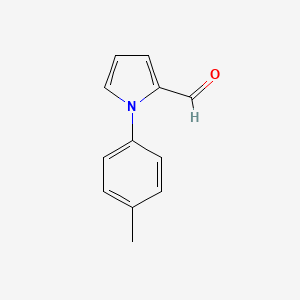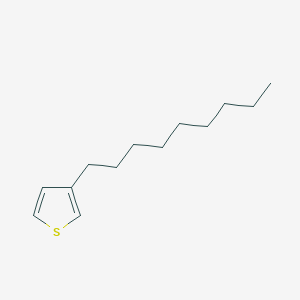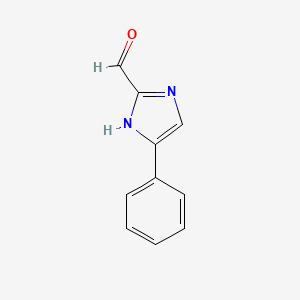
N-(4-chlorophenyl)hydrazinecarbothioamide
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorophenylhydrazine+carbon disulfide→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing production costs .
化学反应分析
Types of Reactions
N-(4-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and thioamide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
科学研究应用
N-(4-chlorophenyl)hydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-chlorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . This pathway is crucial for cell growth and survival, making it a significant target for anticancer therapies.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4-chlorophenyl)hydrazinecarbothioamide include:
N-substituted-2-arylcarbonylhydrazinecarbothioamides: Known for their anti-endoplasmic reticulum stress activity.
Carbazole hydrazine-carbothioamide derivatives: Recognized for their antioxidant, anticancer, and antimicrobial properties.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with various biological targets effectively. Its ability to inhibit the PI3K/Akt/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for anticancer research .
属性
IUPAC Name |
1-amino-3-(4-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTWJLUVFRTLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351690 | |
| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22814-92-2 | |
| Record name | 4-(4-Chlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22814-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(4-chlorophenyl)hydrazinecarbothioamide interact with DNA, and what are the potential downstream effects?
A1: Research suggests that this compound derivatives, when incorporated into larger molecules, can bind to DNA, likely through an intercalation mechanism [, ]. Intercalation occurs when the compound inserts itself between the base pairs of DNA. This interaction can lead to distortions in the DNA structure, potentially interfering with crucial cellular processes like replication and transcription. While the exact downstream effects depend on the specific derivative and its concentration, this interaction with DNA is considered a potential mechanism for the observed antiproliferative activity of some derivatives [].
Q2: Is there a correlation between the DNA binding affinity of this compound derivatives and their antiproliferative activity?
A2: Interestingly, one study focusing on acridine-thiosemicarbazone derivatives, which include this compound as a core structure, found no direct correlation between DNA-binding affinity and in vitro antiproliferative activity []. While some derivatives demonstrated strong binding to calf thymus DNA, this did not necessarily translate to a more potent antiproliferative effect. This suggests that while DNA binding might play a role in the mechanism of action, other factors likely contribute to the overall antiproliferative activity of these compounds. Further research is needed to fully elucidate the relationship between these properties.
A3: The structure of this compound can be modified to create various derivatives, each potentially exhibiting different activities and potencies. For instance, incorporating this molecule into an acridine-thiosemicarbazone structure, where it serves as the thiosemicarbazone moiety, allows for the exploration of different substituents on the acridine ring []. Researchers observed that the size and shape of the intercalating acridine moiety, along with the specific substituents present, influenced both DNA-binding affinity and antiproliferative activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of novel therapeutics based on this scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















